molecular formula C16H15N3O3S B5550140 2-tert-butyl-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide

2-tert-butyl-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide

Cat. No. B5550140
M. Wt: 329.4 g/mol
InChI Key: FLNPCRWLLYJQPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives, including structures similar to "2-tert-butyl-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide," involves multistep chemical reactions. For instance, derivatives have been synthesized through the reduction of benzylidene-thiazol-2-amines with sodium borohydride and characterized using single-crystal X-ray diffraction techniques (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray crystallography, revealing details such as crystallization in specific space groups and the formation of intermolecular hydrogen bonds (Hu et al., 2010). These analyses provide insights into the three-dimensional arrangement and potential interaction sites of the molecule.

Chemical Reactions and Properties

Chemical reactions involving "2-tert-butyl-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide" can include nucleophilic substitution reactions, where the tert-butyl group plays a crucial role in the compound's reactivity and stability. Research on tert-butyl-based compounds has highlighted their utility in synthesizing nitrogen-containing acyclic and heterocyclic compounds through reactions with isocyanodichloride (Rashidi, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds structurally related to "2-tert-butyl-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide," have been studied using techniques like single-crystal X-ray diffraction. These properties are influenced by the molecular structure, including the presence of tert-butyl groups and the compound's overall molecular geometry (K. Gholivand et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in specific chemical reactions, are critical for understanding the compound's behavior in different environments. Studies on related compounds have explored their reactivity, highlighting the influence of substituents like the tert-butyl group on the compound's chemical behavior (J. Regan et al., 2003).

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

The tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, where nucleophilic substitutions and radical reactions can modify the benzene ring under mild conditions. These reactions include oxygenation, halogenation, and aryl-aryl coupling, demonstrating the compound's utility in organic synthesis and modification processes (Hannelore Jasch et al., 2012).

Conformational Equilibrium in Cyclic Peptides

The study on ascidiacyclamide analogs, incorporating tert-leucine residues, highlights the impact of the tert-butyl side chain on the conformational equilibrium of cyclic peptides. This finding is significant for understanding peptide structure-function relationships and for designing peptides with specific biological activities (A. Asano et al., 2021).

Aggregation-Induced Emission Enhancement

Compounds based on 2-(2'-hydroxyphenyl)benzothiazole with tert-butyl groups show aggregation-induced emission enhancement, a property useful in the development of new materials for optoelectronics and sensing technologies (Yan Qian et al., 2007).

Catalytic Activity in Oxidative Reactions

Iron(III) complexes with tert-butyl isoindoline ligands act as functional models for intradiol-cleaving catechol dioxygenases, revealing the potential of these complexes in catalysis and the oxidative breakdown of organic pollutants (Tünde Váradi et al., 2013).

Insecticidal Activity

N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles show significant insecticidal activities, presenting a pathway for the development of environmentally benign pest regulators (Huan Wang et al., 2011).

Antioxidant Activity

The synthesis of compounds bearing 2,6-di-tert-butylphenol moieties and their evaluation for antioxidant activity contribute to the development of new antioxidants for potential therapeutic use (R. M. Shakir et al., 2014).

properties

IUPAC Name

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-16(2,3)19-13(21)10-5-4-9(8-11(10)14(19)22)12(20)18-15-17-6-7-23-15/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNPCRWLLYJQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

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